4-(Benzyloxy)benzoyl chloride
Overview
Description
4-(Benzyloxy)benzoyl chloride, also known as 4-Chloromethyl-α-phenylanisole, is a chemical compound with the molecular formula C14H11ClO2 . It is used as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-benzyloxybenzoic acid with oxalyl chloride . The reaction is carried out at room temperature and results in a homogeneous mixture . The yield of the reaction is reported to be around 98-100% .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
This compound acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage . This was determined while studying the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 77-79 °C . It has a molecular weight of 246.69 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 383.8±17.0 °C at 760 mmHg, and a flash point of 141.0±21.4 °C .Scientific Research Applications
Benzalkonium Chlorides: Regulatory Status and Microbial Resistance
Benzalkonium chlorides (BACs) are chemicals with antimicrobial properties used across a wide range of consumer products. They are known for their broad-spectrum efficacy against bacteria, fungi, and viruses. Despite their widespread use, there is concern over the emergence of microbial resistance due to frequent exposure, highlighting the need for a balanced analysis of benefits versus risks in regulatory decisions (Pereira & Tagkopoulos, 2019).
Acrylic Bone Cements and Amine Activators
The use of tertiary aromatic amines as activators in the benzoyl peroxide/amine system for acrylic resin curing is reviewed, with a focus on biomedical applications like denture resins and acrylic bone cements. This highlights the importance of understanding the curing mechanisms and associated toxicity in the context of scientific applications (Vázquez et al., 1998).
Benzoxaboroles: Synthesis, Properties, and Applications
Benzoxaboroles, derivatives of phenylboronic acids, are highlighted for their remarkable properties and wide applications. These compounds have been investigated for their potential as building blocks in organic synthesis, protective groups, and for their biological activity, underscoring their significance in both scientific research and clinical trials (Adamczyk-Woźniak et al., 2009).
Degradation of Environmental Pollutants
Advanced oxidation processes (AOPs) are explored for the degradation of acetaminophen, a common pharmaceutical pollutant. This research sheds light on the pathways, by-products, and biotoxicity of degradation products, offering insights into the environmental impact of pharmaceutical compounds and the potential for mitigating such impacts through chemical research (Qutob et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoyl chloride derivatives often interact with various biological molecules due to their reactivity .
Mode of Action
It’s known that benzoyl chloride derivatives can act as acylating agents, reacting with nucleophiles such as amines and alcohols in biological systems .
Pharmacokinetics
As a small molecule, it’s likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body .
Result of Action
Its reactivity suggests it could potentially modify various biological molecules, altering their function .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)benzoyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species .
Properties
IUPAC Name |
4-phenylmethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEKEZSKMGHZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396123 | |
Record name | 4-(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-50-6 | |
Record name | 4-(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxybenzoylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Q1: Did the researchers successfully utilize 4-(Benzyloxy)benzoyl chloride to synthesize the target indazole alkaloids?
A: While this compound was successfully employed to synthesize the precursor compound 7b, it did not ultimately lead to the successful synthesis of the target indazole alkaloids (Nigellicine and Nigellidine) via the explored routes. [] The researchers highlighted challenges in cyclizing the hydrazide intermediates, including 7b, to form the desired indazole structures. Further research exploring alternative synthetic strategies or reaction conditions might be necessary.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.